4,7-Diazaspiro[2.5]octane
Overview
Description
4,7-Diazaspiro[2.5]octane is a heterocyclic compound with the molecular formula C6H12N2. It features a spirocyclic structure, which means that two rings share a single atom. This compound is of significant interest in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . Another method involves using 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a raw material, followed by substitution, esterification, and cyclization reactions .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for safety, yield, and environmental impact. One approach avoids the use of hazardous reagents like boron trifluoride diethyl etherate, which is flammable and toxic . Instead, safer alternatives are employed to ensure the process is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various protective groups for substitution reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield different derivatives of this compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4,7-Diazaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octane involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached to it. The pathways involved often include binding to active sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4,7-diazaspiro[2.5]octane
- 4,7-Diazaspiro[2.5]octane-7-tert-butyl formate
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts specific chemical properties that are advantageous in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate compared to other similar compounds .
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYXXBIHMUZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571708 | |
Record name | 4,7-Diazaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99214-52-5 | |
Record name | 4,7-Diazaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4,7-diazaspiro[2.5]octane structure in medicinal chemistry?
A1: The this compound structure has garnered interest in medicinal chemistry due to its potential to inhibit the interaction between the MDM2 (Murine Double Minute 2) protein and the p53 protein. [] This interaction is crucial in regulating the p53 tumor suppressor protein, and its disruption represents a promising strategy for anticancer therapies.
Q2: How accessible is the synthesis of compounds containing the this compound core?
A2: While the provided abstracts don't delve into specific synthetic routes for this compound derivatives, they highlight a key building block: Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate. This compound, synthesized from L-serine in nine steps with a 24% overall yield, serves as a versatile starting point. [] Its reactivity in Michael additions and Diels-Alder reactions allows for the incorporation of various substituents, paving the way for diverse this compound derivatives and subsequent structure-activity relationship studies. Further research may reveal more efficient synthetic strategies for this scaffold.
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